2-(4-bromo-3-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide
Overview
Description
2-(4-bromo-3-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide is an organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a brominated phenoxy group and a diethylamino-substituted phenylacetamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide typically involves the following steps:
Bromination: The starting material, 3-methylphenol, is brominated using bromine in the presence of a suitable catalyst to yield 4-bromo-3-methylphenol.
Etherification: 4-bromo-3-methylphenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(4-bromo-3-methylphenoxy)acetic acid.
Amidation: The final step involves the reaction of 2-(4-bromo-3-methylphenoxy)acetic acid with 4-(diethylamino)aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the bromine atom or the carbonyl group, leading to debromination or reduction to alcohols, respectively.
Substitution: The bromine atom in the phenoxy group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Formation of 2-(4-bromo-3-methylphenoxy)-N-[4-(diethylamino)phenyl]acetic acid.
Reduction: Formation of 2-(4-bromo-3-methylphenoxy)-N-[4-(diethylamino)phenyl]ethanol.
Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, 2-(4-bromo-3-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(4-bromo-3-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The brominated phenoxy group and the diethylamino moiety contribute to its binding affinity and specificity, modulating the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide
- 2-(4-fluoro-3-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide
- 2-(4-iodo-3-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide
Uniqueness
Compared to its analogs, 2-(4-bromo-3-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide may exhibit unique reactivity and biological activity due to the presence of the bromine atom, which can influence its electronic properties and steric interactions. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O2/c1-4-22(5-2)16-8-6-15(7-9-16)21-19(23)13-24-17-10-11-18(20)14(3)12-17/h6-12H,4-5,13H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAQHYCOXAXSBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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